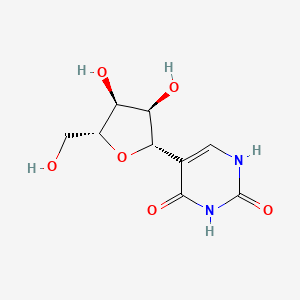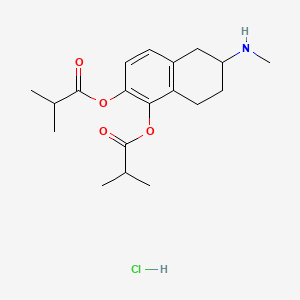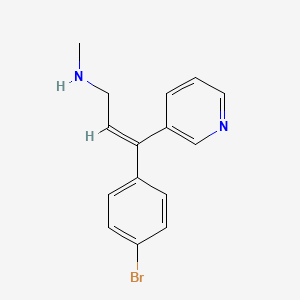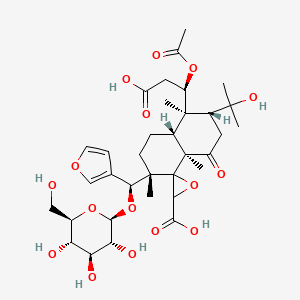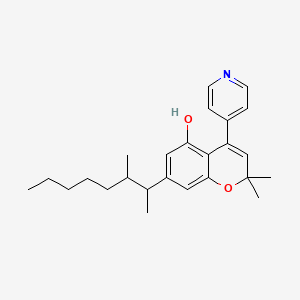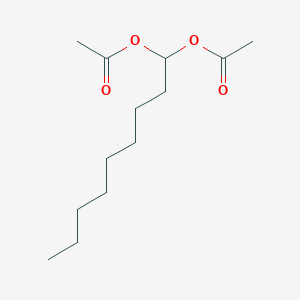
ピラノンニグリンA
説明
Pyranonigrin A is a fungal metabolite with antioxidant activity . It is known to scavenge 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radicals in a cell-free assay . It also suppresses TNF-α-induced expression of vascular cell adhesion molecule 1 (VCAM-1) in human umbilical vein endothelial cells (HUVECs) .
Synthesis Analysis
The biosynthesis of Pyranonigrin A involves a polyketide synthase and nonribosomal peptide synthetase (PKS-NRPS) hybrid gene cluster . A series of experiments established that only four genes are sufficient to biosynthesize Pyranonigrin A .Molecular Structure Analysis
Pyranonigrin A has a molecular weight of 223.18 Da and a molecular formula of C10H9NO5 . It is derived from four units of acetate and one unit of glycine .Chemical Reactions Analysis
The biosynthesis of Pyranonigrin A involves a PKS-NRPS hybrid enzyme. The PKS module functions iteratively to produce a polyketide chain with mixed degrees of α-methylation and β-reduction during each chain elongation cycle. The NRPS module captures the completed polyketide chain in the form of a thioester and condenses with a specifically activated amino acid to form an amide bond .Physical And Chemical Properties Analysis
Pyranonigrin A is a solid substance . It is soluble in DMSO .科学的研究の応用
抗酸化特性
ピラノンニグリンAは、米ぬか麹、特にA. awamori、A. kawachii、A. saitoiなどのアスペルギルス属によって作られたものから単離されました。 その抗酸化活性は、穀物に多く含まれる有名な抗酸化物質であるフェルラ酸と同等です 。研究者たちは、酸化ストレスからの保護と全体的な健康増進におけるthis compoundの可能性を探求してきました。
ラジカル捕捉活性
This compoundは、強力なラジカル捕捉活性を示します。それは、老化、炎症、およびさまざまな病気に関与するフリーラジカルを効果的に中和します。 1,1-ジフェニル-2-ピクリルヒドラジル(DPPH)ラジカルを捕捉する能力は、さらなる調査のための魅力的な候補となります .
天然物化学
This compound産生に関与する生合成遺伝子クラスターが特定されています。その生合成経路を理解することは、その化学構造と潜在的な修飾について光を当てます。 研究者たちは、特定の遺伝子がthis compoundの合成に重要であると提案しています .
新規誘導体
This compoundに加えて、ピラノンニグリンEなどの誘導体が発見されています。これらの化合物は、アスペルギルス・ニガー抽出物の抗酸化特性に寄与しています。 それらのユニークな構造と活性を調査することは、新規な用途につながる可能性があります .
生物活性
This compoundは、さまざまな生物学的効果についてテストされています。研究者たちは、細胞機能、慢性疾患、全体的な健康への影響を探求してきました。 天然の生物活性化合物としてのその可能性は、さらなる調査を必要としています .
生合成経路の洞察
遺伝子ノックアウト実験と生体内アッセイに基づいて、包括的なピラノンニグリン生合成経路が提案されました。 この知見は、this compoundがどのように生成されるかについての理解の基礎を提供し、標的化された修飾のための道を開きます .
作用機序
Target of Action
Pyranonigrin A is a secondary metabolite produced by Aspergillus niger . It has been shown to have a potent 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging activity . Therefore, the primary target of Pyranonigrin A is the DPPH radical, a common proxy for reactive oxygen species (ROS) that can cause oxidative stress in cells.
Mode of Action
Pyranonigrin A interacts with DPPH radicals, neutralizing them and thereby reducing oxidative stress . This interaction results in the stabilization of cellular processes that could be disrupted by the presence of ROS.
Biochemical Pathways
The biosynthesis of Pyranonigrin A involves a polyketide synthase (PKS) and nonribosomal peptide synthetase (NRPS) hybrid enzyme . Recent isotope labeling studies showed that the backbone of Pyranonigrin A is derived from four units of acetate and one unit of glycine . The PKS module functions iteratively to produce a polyketide chain with mixed degrees of α-methylation and β-reduction during each chain elongation cycle . The NRPS module captures the completed polyketide chain in the form of a thioester and condenses with a specifically activated amino acid (by the adenylation domain) to form an amide bond .
Result of Action
The primary result of Pyranonigrin A’s action is the reduction of oxidative stress in cells . By scavenging DPPH radicals, Pyranonigrin A helps to maintain the balance of ROS in cells, preventing damage to cellular components such as proteins, lipids, and DNA.
Action Environment
The action of Pyranonigrin A is influenced by the environment in which it is present. For example, the production of Pyranonigrin A by Aspergillus niger is likely influenced by the growth conditions of the fungus . Additionally, the efficacy of Pyranonigrin A in scavenging DPPH radicals may be influenced by the concentration of ROS in the cell and the presence of other antioxidants.
将来の方向性
Future studies should examine production of Pyranonigrin A under various temperatures aboard the International Space Station (ISS), as well as its protective nature within the space environment . The microgravity and enhanced irradiation triggered unique molecular responses in the A. niger JSC-093350089 suggesting adaptive responses .
特性
IUPAC Name |
(7R)-3,7-dihydroxy-2-[(E)-prop-1-enyl]-6,7-dihydropyrano[2,3-c]pyrrole-4,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO5/c1-2-3-4-6(12)7(13)5-8(16-4)10(15)11-9(5)14/h2-3,10,12,15H,1H3,(H,11,14)/b3-2+/t10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OALBJWDVDNROSF-VMZHVLLKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC1=C(C(=O)C2=C(O1)C(NC2=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C1=C(C(=O)C2=C(O1)[C@H](NC2=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501017485 | |
| Record name | Pyranonigrin A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501017485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
773855-65-5 | |
| Record name | (7R)-6,7-Dihydro-3,7-dihydroxy-2-(1E)-1-propen-1-ylpyrano[2,3-c]pyrrole-4,5-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=773855-65-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyranonigrin A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501017485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is Pyranonigrin A and where is it found?
A1: Pyranonigrin A is a secondary metabolite belonging to the pyranonigrin family, characterized by a unique pyrano[2,3-c]pyrrole bicyclic skeleton. [] It is primarily produced by various species of Aspergillus, a genus of fungi found globally in diverse environments, including soil, plants, and even the International Space Station. [, , , , , , , ] Pyranonigrin A has also been isolated from other fungal genera like Penicillium. [, ]
Q2: What are the known biological activities of Pyranonigrin A?
A2: Pyranonigrin A exhibits a range of biological activities, most notably as an antioxidant. It demonstrates strong 1,1-diphenyl-2-picrylhydrazyl (DPPH) radical scavenging activity, comparable to the known antioxidant ferulic acid. [, , ] This antioxidant capacity suggests potential benefits against oxidative stress. Additionally, some studies suggest potential anti-tumor promoting activity. []
Q3: Does the International Space Station environment impact Pyranonigrin A production?
A3: Interestingly, research has shown that Aspergillus niger JSC-093350089, when grown on the International Space Station, exhibited altered molecular responses compared to its ground-grown counterpart. [] This included significantly enhanced production of Pyranonigrin A after the strain was returned to Earth and re-grown, suggesting a potential role for this compound in the fungal response to the unique stressors of space. []
Q4: How is Pyranonigrin A biosynthesized?
A4: Research indicates that Pyranonigrin A biosynthesis involves a complex pathway utilizing a polyketide synthase (PKS) and nonribosomal peptide synthetase (NRPS) hybrid enzyme. [] This pathway utilizes four units of acetate and one unit of glycine to form the compound's core structure. [] Further research revealed the involvement of several key enzymes, including two redox enzymes crucial for forming the fused γ-pyrone core and a protease homologue responsible for exo-methylene formation. []
Q5: Are there specific genes involved in Pyranonigrin A biosynthesis?
A5: Yes, a biosynthetic gene cluster responsible for Pyranonigrin A production has been identified in Aspergillus niger. [, ] This cluster includes a previously uncharacterized gene, pyrE, playing a role in the biosynthesis. [] Further research identified the pathway-specific transcriptional regulator PynR, which, when overexpressed, activates the Pyranonigrin A biosynthetic gene cluster. []
Q6: How is Pyranonigrin A production regulated in Aspergillus niger?
A6: Studies in Aspergillus niger show that the sporulation gene flbA, which encodes a Regulator of G-protein Signaling, indirectly influences Pyranonigrin A production. [] Deletion of flbA impacts the expression of various transcription factors, including Fum21. [] Fum21, activated by FlbA, plays a significant role in regulating the expression of genes within the fumonisin biosynthetic cluster, which is closely linked to Pyranonigrin A production. [] Deletion of fum21 significantly reduces Pyranonigrin A production, highlighting the interconnected regulatory network governing secondary metabolite production in this fungus. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




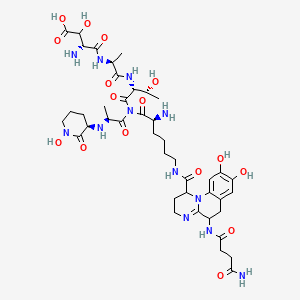
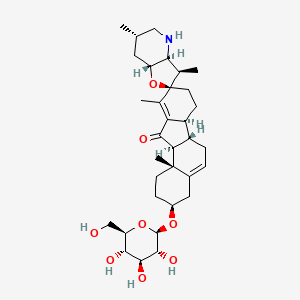
![5-[(1R,7S,8S,9R)-7-acetyloxy-4-methoxycarbonyl-9-methyl-11-oxo-10-oxatricyclo[6.3.2.01,7]tridec-3-en-9-yl]-2-methylpenta-2,4-dienoic acid](/img/structure/B1679821.png)
